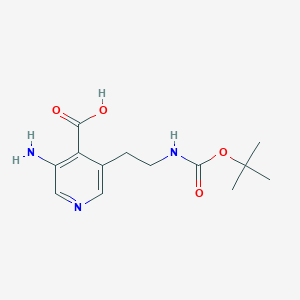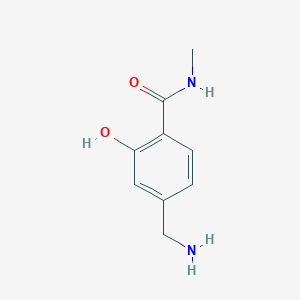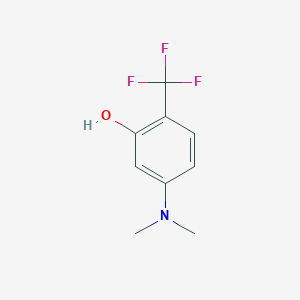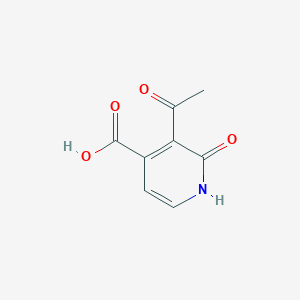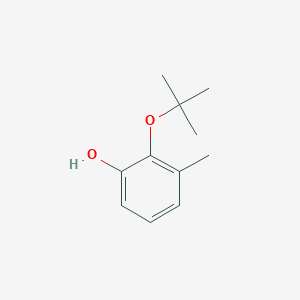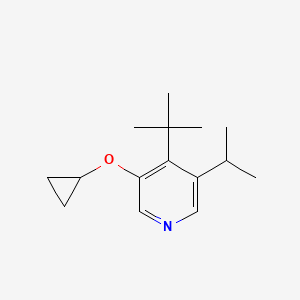
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-nitropyridine involves several steps. One common method includes the nitration of 3-tert-butyl-4-cyclopropoxypyridine. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties. Further research is needed to explore its potential as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-nitropyridine is not fully understood. it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-Tert-butyl-4-cyclopropoxy-5-nitropyridine can be compared with other similar compounds, such as:
3-Tert-butyl-4-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group at a different position on the pyridine ring.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: This compound contains tert-butyl groups and a hydroxyphenyl group, making it structurally related but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)9-6-13-7-10(14(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
JQZDMYIECVRCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


